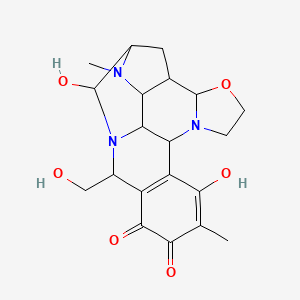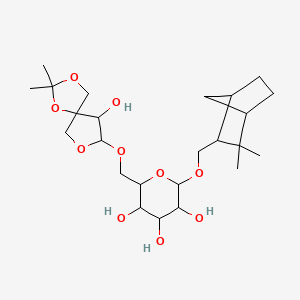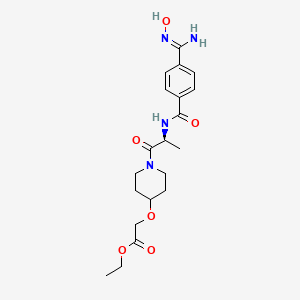![molecular formula C21H22N4O4 B1681807 1H-吡唑-5-羧酸,3-(4-甲氧基苯基)-,2-[1-(3,4-二甲氧基苯基)乙叉]肼 CAS No. 1259484-97-3](/img/structure/B1681807.png)
1H-吡唑-5-羧酸,3-(4-甲氧基苯基)-,2-[1-(3,4-二甲氧基苯基)乙叉]肼
描述
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The pyrazole ring is a five-membered aromatic heterocycle, consisting of two nitrogen atoms and three carbon atoms . The exact structure of the specific compound you mentioned would need to be determined through further analysis.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole compound would depend on its exact structure. For example, the compound “5-(4-methoxyphenyl)isoxazole-3-carboxylic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 461.1±40.0 °C at 760 mmHg, and a molar refractivity of 54.8±0.3 cm3 .科学研究应用
Prostate Cancer Treatment
SKi-178: has been identified as a potent inhibitor of Sphingosine kinases 1 and 2 (SphK1/2) , which are enzymes that promote the progression of prostate cancer . The compound has demonstrated significant potential in inhibiting cell viability, proliferation, and migration in prostate cancer cells, leading to robust cell death and apoptosis. It also impairs mitochondrial functions, causing mitochondrial depolarization, reactive oxygen species production, and ATP depletion. Notably, SKi-178 has shown efficacy in vivo, inhibiting the growth of PC-3 xenografts in nude mice .
Acute Myeloid Leukemia (AML) Therapy
SKi-178 acts as a multi-targeted agent against AML. It disrupts microtubule dynamics and induces apoptosis in AML cell lines through a synergistic interaction between SphK inhibition and microtubule disruption . The compound is well-tolerated in healthy mice and has demonstrated therapeutic efficacy in several mouse models of AML, supporting its further development as an anti-cancer therapeutic agent .
Sphingolipid Metabolism Modulation
The compound SKi-178 directly engages with SphK1 and SphK2, reducing the formation of Sphingosine 1-phosphate (S1P) and inducing the accumulation of ceramide . This modulation of sphingolipid metabolism is crucial because S1P is known to contribute to cancer progression and ceramide accumulation can lead to cancer cell death.
Molecular Target Engagement
Using advanced techniques like the Cellular Thermal Shift Assay (CETSA) , SKi-178 has been shown to engage directly with its molecular targets in intact cells . This direct target engagement is a critical step in validating the compound’s mechanism of action and its potential as a therapeutic agent.
Bioinformatics and Local Tissue Analysis
Bioinformatics analyses and results from local tissues have demonstrated that both SphK1 and SphK2 are upregulated in human prostate cancer tissues . SKi-178’s ability to inhibit these kinases positions it as a promising candidate for targeted therapy in prostate cancer treatment.
Signaling Pathway Modulation
SKI-178 has been observed to inhibit the Akt-mTOR signaling pathway and induce JNK activation in prostate cancer cells . The Akt-mTOR pathway is involved in cell growth and survival, while JNK activation can lead to apoptotic cell death. Therefore, SKi-178’s impact on these pathways further underscores its potential as a therapeutic agent for cancer treatment.
作用机制
Target of Action
The primary targets of SKi-178 are Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2) . These enzymes play a central role in the sphingolipid metabolic pathway, regulating the intracellular equilibrium between pro-apoptotic Ceramide (Cer) and pro-mitogenic/pro-survival Sphingosine-1-phosphate (S1P), also known as the "Sphingolipid Rheostat" .
Mode of Action
SKI-178 acts as a potent inhibitor of SphK1 and SphK2 . It disrupts the balance of the “Sphingolipid Rheostat”, leading to an increase in pro-apoptotic Ceramide and a decrease in pro-mitogenic/pro-survival S1P . This shift promotes apoptosis and inhibits cell proliferation . Additionally, SKI-178 also acts as a microtubule disrupting agent, further promoting cell death .
Biochemical Pathways
SKI-178 affects the sphingolipid metabolic pathway by inhibiting SphK1 and SphK2 . This leads to an increase in Ceramide, a molecule that promotes apoptosis, and a decrease in S1P, which promotes cell survival and proliferation . The disruption of microtubule dynamics is another significant effect of SKI-178, which leads to cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that ski-178 is cytotoxic to numerous cancer cell lines at low to sub-micromolar concentrations , suggesting that it has good cellular permeability and bioavailability.
Result of Action
SKI-178 has been shown to potently inhibit cell viability, proliferation, cell cycle progression, and cell migration, causing robust cell death and apoptosis . It impairs mitochondrial functions, causing mitochondrial depolarization, reactive oxygen species production, and ATP depletion . Furthermore, SKI-178 inhibits Akt-mTOR activation and induces JNK activation in cancer cells .
未来方向
属性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFUWEBOUKIKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



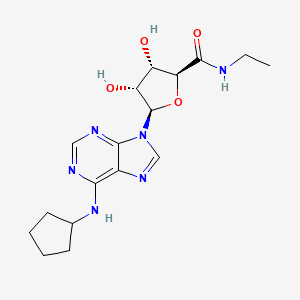


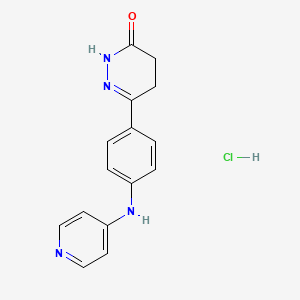
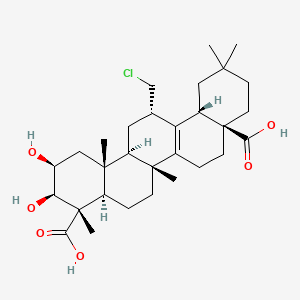
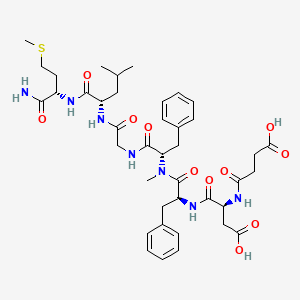


![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)
![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1681742.png)
